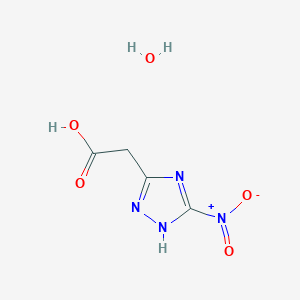![molecular formula C15H18N2O2 B3060161 Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1845690-60-9](/img/structure/B3060161.png)
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its imidazole ring fused with a benzene ring, and an ethyl ester group attached to the carboxylate moiety. Its structure allows for diverse applications in drug discovery, material synthesis, and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclization of amines followed by elimination and aromatization processes . The reaction conditions are often tolerant to various functional groups, allowing for the incorporation of different substituents on the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using standardized protocols. Companies like ChemScene and Ambeed provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is used in material synthesis and catalysis, contributing to the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to biological effects such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate can be compared with other imidazole derivatives:
1H-benzo[d]imidazole-2-carboxylate: Similar structure but different substituents, leading to varied biological activities.
2-(1H-benzo[d]imidazol-2-yl)-5-(diethylamino)phenol: Known for its significant antimicrobial activity.
5-(diethylamino)-2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol: Displays notable activity against bacterial species.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for diverse scientific research applications.
Eigenschaften
IUPAC Name |
ethyl 1-cyclopentylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUPHZIADKDKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175199 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845690-60-9 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrobromide](/img/structure/B3060079.png)



![2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060088.png)




![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)



![tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060101.png)
